2,4,5-Trichlorophenol

描述

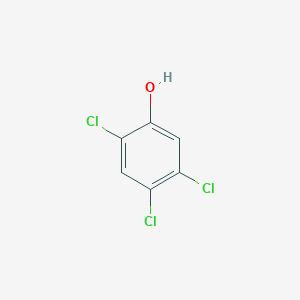

This compound is a trichlorophenol carrying chloro groups at positions 2, 4 and 5.

Exposure to this compound may occur during its production or use as a pesticide. Acute (short- term) dermal exposure to this compound may burn skin in humans. It also irritates the eyes, nose, pharynx, and lungs in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. In one study, slight degenerative changes were observed in the liver and kidneys of rats chronically exposed to 2,4,5- trichlorophenol in their diet. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative. The chemical this compound serves as a raw material for making the herbicides Silvex and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) (L159).

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,5-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJGJYXLEPZJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O, Array | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-32-3 (hydrochloride salt), 35471-43-3 (potassium salt) | |

| Record name | 2,4,5-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024359 | |

| Record name | 2,4,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenol appears as colorless needles, gray flakes or off-white lumpy solid. Phenolic odor. Formerly used as a fungicide and bactericide., Colorless to gray solid with a strong odor of phenol; [HSDB] White powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

487 °F at 760 mmHg (NTP, 1992), 262 °C, Sublimes. BP: 248 °C at 746 mm Hg; 253 °C at 760 mm Hg; pK (25 °C) 7.37, 253 °C | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133.0 °C (271.4 °F) (Closed cup), 133 °C c.c. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,200 mg/L at 25 °C, In water, 8.82X10+2 mg/kg at 25 °C, Solubility (g/100 g solvent, 25 °C): 615 acetone; 163 benzene; 51 carbon tetrachloride; 525 ether; 30, 525 denatured alc formula; 615 methanol; 56 liquid petrolatum at 50 °C; 79 soybean oil; 122 toluene, Very soluble in ethanol, ethyl ether, benzene; soluble in acetic acid, Solubility in water, g/l at 20 °C: 1.2 (poor) | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.678 at 77 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.678 at 25 °C/4 °C, 1.68 g/cm³ | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 6.8 | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 162 °F ; 5 mmHg at 215.8 °F (NTP, 1992), 0.008 [mmHg], Vapor pressure: 1 mm Hg at 72.0 °C, 0.0075 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.9 | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

2,3,7,8-Tetrachlorodibenzo-p-dioxin may be formed as a byproduct during the synthesis of 2,4,5-trichlorophenol by the hydrolysis of 1,2,4,5-tetrachlorobenzene using methanol and sodium hydroxide at elevated pressure or ethylene glycol and sodium hydroxide at atmospheric pressure., All technical and formulated 2,4,5-trichlorophenol products are contaminated in varying degrees by a byproduct of the manufacturing process, 2,3,7,8-tetrachlorodibenzo-p-dioxin., ... Tri-, tetra- and pentachlorodimethoxy-dibenzofurans were present in 3/6 samples of 2,4,5-trichlorophenol or its sodium salt; and tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol, petroleum ether, Needles from alcohol or ligroin, Gray flakes in sublimed mass, Colorless needles | |

CAS No. |

95-95-4 | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Collunosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32526637PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

154 °F (NTP, 1992), 67 °C | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,4,5-Trichlorophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of 2,4,5-Trichlorophenol (2,4,5-TCP). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and experimental context.

Core Chemical and Physical Properties

This compound is a synthetic organochlorine compound that presents as a colorless to yellow crystalline solid with a characteristic phenolic odor.[1][2] Historically, it was utilized as a fungicide and bactericide.[1][2] This compound is sparingly soluble in water but shows greater solubility in organic solvents such as ethanol (B145695) and acetone.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various scientific resources.

| Property | Value | Units |

| Molecular Formula | C₆H₃Cl₃O | |

| Molecular Weight | 197.45 | g/mol |

| Melting Point | 67 - 69 | °C |

| Boiling Point | 248 (at 740 mmHg) | °C |

| Water Solubility | 947.8 (at 25 °C) | mg/L |

| Vapor Pressure | 0.02 (at 20 °C) | mm Hg |

| pKa | 7.37 (at 25 °C) | |

| Log Kow (Octanol-Water Partition Coefficient) | 3.72 | |

| Density | 1.678 | g/cm³ |

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible determination of chemical and physical properties. The following sections outline generalized experimental protocols relevant to the properties listed above, based on established methodologies such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A common and reliable method for its determination is the capillary tube method.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or an automated melting point apparatus).

-

Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has liquefied (the end of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1 °C).

Water Solubility Determination (Flask Method)

The solubility of a substance in water is a critical parameter for assessing its environmental fate and bioavailability. The flask method is a standard approach for determining the water solubility of solid and liquid substances.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask. The flask is then sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid. Centrifugation may be used to facilitate this separation.

-

Sampling and Analysis: A sample of the clear, saturated aqueous solution is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like this compound, which exhibit changes in their UV-Vis absorption spectra upon ionization, spectrophotometry is a suitable method for pKa determination.

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is also prepared.

-

Spectral Measurement: Small, known aliquots of the this compound stock solution are added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the acidic (ArOH) and basic (ArO⁻) forms of the molecule have significantly different molar absorptivities is measured for each pH.

-

pKa Calculation: The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. settek.com [settek.com]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,5-trichlorophenol, a significant chemical intermediate in the production of various herbicides and germicides. The document details key synthetic routes, including experimental protocols and quantitative data, to facilitate comparison and implementation in a laboratory or industrial setting.

Introduction

This compound (2,4,5-TCP) is a chlorinated aromatic compound of significant industrial importance. It has been widely used as a precursor in the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the bactericide hexachlorophene. However, the synthesis of 2,4,5-TCP is of particular concern due to the potential for the formation of the highly toxic and carcinogenic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Consequently, the development of synthetic methods that are both efficient and minimize or eliminate the formation of TCDD is of paramount importance. This guide explores the most common and historically significant synthesis pathways for 2,4,5-TCP.

Core Synthesis Pathways

There are three primary routes for the synthesis of this compound, each with distinct advantages and disadvantages in terms of yield, purity, and safety.

Alkaline Hydrolysis of 1,2,4,5-Tetrachlorobenzene (B31791)

This method has been a common industrial-scale process for producing this compound.[1] It involves the reaction of 1,2,4,5-tetrachlorobenzene with a strong base, such as sodium hydroxide (B78521), in a suitable solvent at elevated temperatures and pressures.[1]

Reaction:

C₆H₂Cl₄ + 2NaOH → C₆H₂Cl₃ONa + NaCl + H₂O

C₆H₂Cl₃ONa + HCl → C₆H₂Cl₃OH + NaCl

A significant drawback of this method is the potential for the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) under the harsh reaction conditions of high temperature and alkalinity.[1] The formation of TCDD is a major safety and environmental concern.

Experimental Protocol: Hydrolysis of 1,2,4,5-Tetrachlorobenzene in Ethylene (B1197577) Glycol

A variation of the traditional high-pressure method involves conducting the hydrolysis at atmospheric pressure using ethylene glycol as the solvent.

-

Reactants: 1,2,4,5-tetrachlorobenzene, sodium hydroxide, ethylene glycol.

-

Procedure:

-

Dissolve sodium hydroxide in ethylene glycol in a reaction vessel equipped with a reflux condenser.

-

Add 1,2,4,5-tetrachlorobenzene to the solution.

-

Heat the mixture to a temperature range of 170-180°C and maintain under reflux.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

The precipitated product can be filtered and purified. The filtrate containing ethylene glycol can be processed to recover the solvent.

-

-

Work-up and Purification: The crude this compound is extracted with a solvent such as benzene. The organic extract is then washed, dried, and the solvent is removed by distillation to yield the purified product.[2]

Synthesis via Diazotization of 2,4,5-Trichloroaniline (B140166)

This multi-step pathway is considered a safer alternative as it avoids the harsh conditions that lead to TCDD formation.[3][4] The synthesis begins with the nitration of 1,2,4-trichlorobenzene, followed by reduction of the nitro group to an amine, diazotization of the resulting 2,4,5-trichloroaniline, and finally, hydrolysis of the diazonium salt to yield this compound.[3][4]

Reaction Sequence:

-

Nitration: C₆H₃Cl₃ + HNO₃ → C₆H₂Cl₃(NO₂) + H₂O

-

Reduction: C₆H₂Cl₃(NO₂) + 3H₂ → C₆H₂Cl₃(NH₂) + 2H₂O

-

Diazotization: C₆H₂Cl₃(NH₂) + NaNO₂ + 2H₂SO₄ → C₆H₂Cl₃(N₂⁺)HSO₄⁻ + NaHSO₄ + 2H₂O

-

Hydrolysis: C₆H₂Cl₃(N₂⁺)HSO₄⁻ + H₂O → C₆H₂Cl₃OH + N₂ + H₂SO₄

Experimental Protocol: Synthesis from 2,4,5-Trichloroaniline

-

Reactants: 2,4,5-trichloroaniline, sulfuric acid, sodium nitrite (B80452), copper(II) sulfate (B86663) pentahydrate.

-

Procedure:

-

Diazonium Salt Formation:

-

Dissolve 930 g of 2,4,5-trichloroaniline in 7920 g of a 30% sulfuric acid solution.

-

Cool the solution to approximately 8°C.

-

Slowly add a solution of 460 g of sodium nitrite in 1500 mL of water with constant stirring, maintaining the temperature at 8°C.

-

After the addition is complete, allow the mixture to stand to ensure complete formation of the diazonium salt.[5]

-

-

Hydrolysis:

-

In a separate reaction vessel, prepare a solution of 615 g of copper(II) sulfate pentahydrate in 2200 g of 30% sulfuric acid solution.

-

Heat this solution to around 80°C.

-

Slowly add the previously prepared diazonium salt solution to the hot copper sulfate solution.

-

Monitor the reaction by gas chromatography until completion.[5]

-

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the this compound with dichloroethane.

-

Remove the solvent by rotary evaporation to obtain the solid product.[5]

-

Chlorination of 2,5-Dichlorophenol (B122974)

This method offers another route that avoids the conditions prone to TCDD formation.[6][7] It involves the direct chlorination of 2,5-dichlorophenol in the presence of a Lewis acid catalyst and a polar aprotic solvent.[6][7][8] This approach can provide a higher ratio of the desired this compound isomer compared to other chlorination methods.[6][7]

Reaction:

C₆H₃Cl₂OH + Cl₂ --(Lewis Acid)--> C₆H₂Cl₃OH + HCl

Experimental Protocol: Chlorination of 2,5-Dichlorophenol

-

Reactants: 2,5-dichlorophenol, chlorine, anhydrous aluminum chloride, 1,2-dichloroethane (B1671644).

-

Procedure:

-

Dissolve 120 g of 2,5-dichlorophenol in 250 ml of dry 1,2-dichloroethane in a reaction vessel.

-

Cool the solution to 12°C.

-

Add 4.8 g of anhydrous aluminum chloride to the mixture and stir for 10 minutes.

-

Slowly bubble 52.3 g of chlorine gas into the solution over a period of 3-4 hours, maintaining the temperature between 12°C and 14°C.

-

After the chlorine addition is complete, continue stirring for an additional 30 minutes.[6][7]

-

-

Work-up and Purification:

Quantitative Data Summary

The following table summarizes key quantitative data for the described synthesis pathways.

| Parameter | Hydrolysis of 1,2,4,5-Tetrachlorobenzene | Diazotization of 2,4,5-Trichloroaniline | Chlorination of 2,5-Dichlorophenol |

| Starting Material | 1,2,4,5-Tetrachlorobenzene | 2,4,5-Trichloroaniline | 2,5-Dichlorophenol |

| Key Reagents | NaOH, Ethylene Glycol | H₂SO₄, NaNO₂, CuSO₄ | Cl₂, AlCl₃, 1,2-Dichloroethane |

| Reaction Temperature | 170-180°C | Diazotization: 8°C; Hydrolysis: 80°C[5] | 12-14°C[6][7] |

| Pressure | Atmospheric | Atmospheric | Atmospheric |

| Yield | Not specified | 75.8%[5] | Not specified as a final yield, but product composition is given. |

| Purity | Not specified | 97%[5] | 89-90% 2,4,5-TCP, with other isomers as impurities.[6][7] |

| Key Byproducts | TCDD (under certain conditions) | Nitrogen gas | 2,3,6-Trichlorophenol, 2,3,4,6-Tetrachlorophenol[6][7] |

| Safety Concerns | High potential for TCDD formation | Handling of diazonium salts | Use of chlorine gas |

Visualized Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the described synthesis pathways.

Caption: Synthesis of this compound via Hydrolysis.

Caption: Synthesis of this compound via Diazotization.

Caption: Synthesis of this compound via Chlorination.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The traditional hydrolysis of 1,2,4,5-tetrachlorobenzene, while historically used for large-scale production, carries the significant risk of TCDD formation. The multi-step synthesis via the diazotization of 2,4,5-trichloroaniline and the direct chlorination of 2,5-dichlorophenol are safer alternatives that avoid the harsh conditions leading to this toxic impurity. The choice of a particular synthetic route will depend on a variety of factors, including the desired scale of production, available starting materials, and the stringency of safety and environmental regulations. For laboratory and research purposes, the diazotization and chlorination methods offer a higher degree of control and safety. For industrial applications, a thorough risk assessment and process optimization are crucial to ensure the safe and efficient production of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. US2509245A - Preparation of 2, 4, 5-trichlorophenol - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US4346248A - Preparation of this compound and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US4237321A - this compound process - Google Patents [patents.google.com]

- 7. EP0002373A1 - A method of making this compound - Google Patents [patents.google.com]

- 8. This compound [sitem.herts.ac.uk]

An In-depth Technical Guide to 2,4,5-Trichlorophenol (2,4,5-TCP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trichlorophenol (2,4,5-TCP), a chlorinated aromatic compound of significant interest due to its historical use as a pesticide and its role as a precursor in the synthesis of other chemicals. This document details its molecular structure, chemical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores its metabolic pathways and toxicological effects on cellular signaling.

Core Data

Molecular Structure and Identification

This compound is an organochloride with a phenol (B47542) ring substituted with three chlorine atoms at the 2, 4, and 5 positions.

Chemical Structure:

| Identifier | Value |

| Chemical Formula | C₆H₃Cl₃O[1] |

| CAS Number | 95-95-4[2][3][4][5] |

| Molecular Weight | 197.44 g/mol [1] |

| IUPAC Name | This compound[2] |

| Synonyms | Dowicide 2, Collunosol, Nurelle, Preventol I[1][3] |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O[1] |

| InChI | InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 68.4 °C |

| Boiling Point | 262 °C |

| Water Solubility | 1.15 g/L at 20 °C |

| Vapor Pressure | 0.008 mmHg at 25 °C |

| pKa | 7.07 |

| Appearance | Colorless to light tan solid with a phenolic odor |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented: the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) and the chlorination of 2,5-dichlorophenol (B122974). The latter is often preferred to avoid the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Method 1: Chlorination of 2,5-Dichlorophenol [5]

This method involves the direct chlorination of 2,5-dichlorophenol in the presence of a Lewis acid catalyst.

-

Reactants: 2,5-Dichlorophenol, Chlorine (Cl₂), Aluminum chloride (AlCl₃) as catalyst.

-

Solvent: An inert solvent such as 1,2-dichloroethane.

-

Procedure:

-

Dissolve 2,5-dichlorophenol in the inert solvent in a reaction vessel equipped with a stirrer and a gas inlet.

-

Add a catalytic amount of aluminum chloride.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature, typically between 20-50°C.

-

Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with a dilute base to remove unreacted phenol and acidic byproducts, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or distillation.

-

Method 2: Alkaline Hydrolysis of 1,2,4,5-Tetrachlorobenzene

This historical method is known to produce TCDD as a byproduct under certain conditions and requires careful temperature control.

-

Reactants: 1,2,4,5-Tetrachlorobenzene, Sodium hydroxide (B78521) (NaOH).

-

Solvent: Methanol or ethylene (B1197577) glycol.

-

Procedure:

-

Heat a mixture of 1,2,4,5-tetrachlorobenzene and a solution of sodium hydroxide in a high-pressure autoclave.

-

Maintain the temperature and pressure at specific levels (e.g., 160-200°C) for a set duration.

-

After cooling, acidify the reaction mixture to precipitate the this compound.

-

Filter and wash the crude product.

-

Purify by recrystallization.

-

Analytical Determination of this compound in Water by GC-MS

This protocol outlines the determination of 2,4,5-TCP in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Objective: To quantify the concentration of 2,4,5-TCP in aqueous samples.

-

Principle: Phenolic compounds are often derivatized to increase their volatility and improve their chromatographic behavior. Acetylation with acetic anhydride (B1165640) is a common derivatization method.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Reagents and Materials:

-

This compound standard

-

Acetic anhydride

-

Potassium carbonate

-

Hexane (B92381) (pesticide grade)

-

Anhydrous sodium sulfate

-

Sample vials

-

-

Procedure:

-

Sample Preparation and Derivatization:

-

To a 10 mL water sample in a vial, add a known amount of potassium carbonate to make the solution alkaline.

-

Add a precise volume of acetic anhydride.

-

Seal the vial and heat it (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction, forming 2,4,5-trichlorophenyl acetate.

-

-

Extraction:

-

After cooling, extract the derivatized product with a small volume of hexane by vigorous shaking.

-

Allow the layers to separate and carefully transfer the hexane (upper) layer to a clean vial.

-

Dry the extract by passing it through a small column containing anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the hexane extract into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of 2,4,5-trichlorophenyl acetate.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 2,4,5-TCP that have undergone the same derivatization and extraction procedure.

-

Quantify the concentration of 2,4,5-TCP in the sample by comparing its peak area to the calibration curve.

-

-

Signaling Pathways and Logical Relationships

Metabolic Pathway of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

2,4,5-TCP is a key metabolite in the degradation of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The initial step in the microbial degradation of 2,4,5-T is the cleavage of the ether bond to yield 2,4,5-TCP and glyoxylate.[2] Subsequently, 2,4,5-TCP undergoes further degradation.

Caption: Microbial degradation pathway of 2,4,5-T to intermediary metabolism.

Cellular Stress Response to 2,4,5-TCP

Exposure to 2,4,5-TCP can induce cellular stress, including oxidative stress and endoplasmic reticulum (ER) stress. These stress responses can activate downstream signaling pathways that may lead to cellular damage or apoptosis.

Caption: Logical workflow of cellular stress responses induced by 2,4,5-TCP.

References

The Ghost of Dioxin's Precursor: A Technical Guide to the Historical Use of 2,4,5-Trichlorophenol as a Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trichlorophenol (2,4,5-TCP), a chlorinated phenol (B47542), holds a significant and cautionary place in the history of pesticide development. While its primary notoriety stems from being a crucial precursor in the synthesis of the herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a major component of the infamous defoliant Agent Orange, it also saw direct use as a fungicide and bactericide.[1][2] This technical guide provides an in-depth review of the historical application of 2,4,5-TCP as a pesticide, its manufacturing processes, environmental fate, and the toxicological concerns that led to its eventual ban in many countries. The document synthesizes quantitative data on its physicochemical properties, toxicity, and environmental persistence, and outlines the experimental methodologies used to assess its impact. Particular focus is given to the molecular mechanisms of its toxicity, primarily the induction of oxidative stress.

Introduction: From Synthesis to Scrutiny

Developed in the mid-20th century, this compound was integral to the production of several widely used pesticides. Its synthesis, typically through the chlorination of phenol or the hydrolysis of 1,2,4,5-tetrachlorobenzene, was often fraught with the unintended synthesis of a highly toxic byproduct: 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[1] The extreme toxicity of TCDD cast a long shadow over 2,4,5-TCP and its derivatives, ultimately leading to their widespread prohibition. This guide will dissect the historical context of 2,4,5-TCP's use, differentiating between its role as a chemical intermediate and its direct application as a biocide.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 2,4,5-TCP is fundamental to comprehending its environmental behavior and toxicological profile.

| Property | Value | Reference |

| Chemical Formula | C₆H₃Cl₃O | [1] |

| Molar Mass | 197.44 g/mol | [1] |

| Appearance | Colorless to light-brown crystalline solid | [3] |

| Melting Point | 68 °C | [1] |

| Boiling Point | 253 °C | [1] |

| Water Solubility | 1200 mg/L at 20 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.72 | |

| Vapor Pressure | 0.005 Pa at 20 °C | |

| pKa | 7.63 |

Historical Applications as a Pesticide

While the synthesis of 2,4,5-T was the dominant application of 2,4,5-TCP, it was also formulated directly for its biocidal properties.

-

Fungicide: 2,4,5-TCP was utilized to control fungal growth on non-food crops, leather, and textiles.

-

Bactericide: It found use as a disinfectant and antimicrobial agent in various industrial processes.[2]

-

Herbicide Precursor: The vast majority of 2,4,5-TCP produced was used to synthesize 2,4,5-T, a potent herbicide for controlling broadleaf weeds in agriculture and forestry. This was famously combined with 2,4-D to create Agent Orange, used as a defoliant during the Vietnam War.

The use of 2,4,5-TCP and its derivatives was phased out and ultimately banned in many countries, including the United States in 1985, due to the significant health and environmental risks associated with TCDD contamination.

Environmental Fate and Persistence

The environmental legacy of 2,4,5-TCP is a direct consequence of its chemical stability and persistence.

| Environmental Compartment | Persistence/Half-life | Key Findings | Reference |

| Soil | Aerobic: 15 - 100 days | Degradation is slow and dependent on microbial activity, soil type, and temperature. | |

| Water | Photodegradation: hours to days | In surface waters, photodegradation is a significant removal pathway. In groundwater, it is more persistent. | |

| Air | Photochemical degradation: ~1.5 days | Reacts with hydroxyl radicals in the atmosphere. | |

| Biota | Bioaccumulation potential: Moderate | The log Kₒw suggests a potential for bioaccumulation in fatty tissues of organisms. |

Toxicological Profile

The toxicity of 2,4,5-TCP is a critical aspect of its historical assessment. The data presented below is for 2,4,5-TCP itself, though the presence of TCDD in technical-grade preparations significantly increased its overall toxicity.

Acute Toxicity

| Species | Route | LD₅₀/LC₅₀ | Reference |

| Rat (male) | Oral | 820 mg/kg | |

| Rat (female) | Oral | 1060 mg/kg | |

| Mouse | Oral | 355 mg/kg | |

| Rabbit | Dermal | >2000 mg/kg |

Chronic Toxicity and Carcinogenicity

Chronic exposure to 2,4,5-TCP has been linked to various adverse health effects, primarily targeting the liver and kidneys. The International Agency for Research on Cancer (IARC) has classified 2,4,5-TCP as "possibly carcinogenic to humans" (Group 2B). It is important to reiterate that much of the carcinogenicity data for 2,4,5-T and by extension its precursor is confounded by the presence of TCDD.

Mechanism of Toxicity: Oxidative Stress Signaling Pathway

The primary mechanism of this compound's toxicity is the induction of oxidative stress within cells. This leads to a cascade of events culminating in cellular damage and apoptosis.

References

The Synthesis of 2,4,5-T Herbicide: A Technical Guide on the Role of 2,4,5-Trichlorophenol as a Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), with a primary focus on its precursor, 2,4,5-trichlorophenol. The core of this synthesis is the Williamson ether synthesis, a well-established organic reaction. A significant challenge in the production of 2,4,5-T is the formation of the highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This guide will delve into the reaction mechanism, experimental protocols, and critical process parameters, with a strong emphasis on the conditions required to minimize TCDD formation. Quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Introduction

2,4,5-Trichlorophenoxyacetic acid, commonly known as 2,4,5-T, is a synthetic auxin that was widely used as a herbicide for the control of broadleaf plants.[1] Its synthesis, developed in the 1940s, involves the reaction of this compound with chloroacetic acid.[1] While the herbicide itself has moderate toxicity, the manufacturing process can lead to the formation of trace amounts of the extremely toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] This contamination issue has led to the phasing out of 2,4,5-T in many countries.[1] Understanding the synthesis of 2,4,5-T and the factors influencing TCDD formation is crucial from a historical, chemical, and environmental perspective.

Physicochemical Properties of Key Reactants

A thorough understanding of the properties of the starting materials is fundamental to controlling the reaction and ensuring safety.

Table 1: Physicochemical Properties of this compound and Chloroacetic Acid

| Property | This compound | Chloroacetic Acid |

| Molecular Formula | C₆H₃Cl₃O[2] | C₂H₃ClO₂[3] |

| Molar Mass | 197.44 g/mol [2] | 94.49 g/mol [3] |

| Appearance | Colorless needles, gray flakes, or off-white lumpy solid[4] | Colorless to light brown crystalline solid[3] |

| Melting Point | 68.4 °C[2] | 63 °C[5] |

| Boiling Point | 262 °C[2] | 189.3 °C[5] |

| Solubility in Water | Low[6] | Highly soluble[3] |

| pKa | Not specified | 2.87[7] |

Synthesis of 2,4,5-Trichlorophenoxyacetic Acid

The primary method for synthesizing 2,4,5-T is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the phenoxide ion of this compound.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Deprotonation of this compound: In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the acidic proton of the hydroxyl group on this compound is removed to form the sodium 2,4,5-trichlorophenoxide ion. This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution (SN2 Reaction): The 2,4,5-trichlorophenoxide ion then attacks the electrophilic carbon atom of chloroacetic acid (or its sodium salt, sodium chloroacetate), displacing the chloride ion and forming the ether linkage. This results in the formation of sodium 2,4,5-trichlorophenoxyacetate. Subsequent acidification protonates the carboxylate to yield the final product, 2,4,5-trichlorophenoxyacetic acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chloroacetic Acid: Structure, Properties & Key Uses Explained [vedantu.com]

- 4. This compound | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 7. testbook.com [testbook.com]

solubility of 2,4,5-Trichlorophenol in aqueous and organic solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,4,5-trichlorophenol in various aqueous and organic solutions. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly between aqueous and organic solvents, reflecting its chemical nature as a chlorinated aromatic compound. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of this compound in Aqueous Solution

| Temperature (°C) | Solubility (mg/L) |

| 20 | 1,200[1] |

| 25 | 1,200[2] |

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g solvent) |

| Acetone | 615 |

| Benzene | 163 |

| Carbon tetrachloride | 51 |

| Ether | 525 |

| Denatured Alcohol (formula not specified) | 30, 525 (two values reported) |

| Methanol | 615 |

| Toluene | 122 |

| Ligroin | Soluble (qualitative) |

| Ethanol | Soluble (qualitative) |

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following sections describe the methodologies for accurately measuring the solubility of this compound in both aqueous and organic media.

Aqueous Solubility Determination (OECD Guideline 105: Flask Method)

For determining the solubility of substances in water, the Flask Method, as described in OECD Guideline 105, is a widely accepted standard procedure.[3][4][5][6] This method is suitable for substances with solubilities above 10 mg/L.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after the removal of undissolved particles.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (e.g., membrane filter with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of purified water. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid particles remain at the end of the experiment.[7]

-

Equilibration: The flask is sealed and agitated in a constant temperature bath set at the desired temperature (e.g., 20°C or 25°C). Agitation should be sufficient to ensure thorough mixing without forming a vortex.[8] The system is allowed to equilibrate for a sufficient period, which should be determined by preliminary tests. Equilibrium is reached when the concentration of this compound in the aqueous phase remains constant over successive measurements (e.g., at 24, 48, and 72 hours).[8]

-

Phase Separation: Once equilibrium is achieved, the undissolved this compound is separated from the aqueous phase. This can be accomplished by centrifugation at a high speed or by filtration through a membrane filter. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.[9][10][11][12][13][14][15][16][17]

-

For HPLC-UV analysis: A calibration curve is prepared using standard solutions of this compound of known concentrations. The saturated solution is then injected into the HPLC system, and the concentration is determined by comparing the peak area to the calibration curve.

-

For GC-MS analysis: The aqueous sample may require derivatization (e.g., acetylation with acetic anhydride) to improve the volatility and chromatographic properties of this compound.[9][12] The derivatized analyte is then extracted with a suitable organic solvent (e.g., hexane) and analyzed by GC-MS.

-

Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is also the most common and reliable technique for determining the solubility of a compound in organic solvents.[7][18][19][20]

Principle: Similar to the aqueous solubility determination, an excess of the solute is equilibrated with the organic solvent, and the concentration of the dissolved substance is measured in the resulting saturated solution.

Apparatus:

-

Constant temperature shaker or incubator

-

Vials or flasks with solvent-resistant seals

-

Centrifuge or filtration system compatible with the organic solvent

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent of interest.

-

Equilibration: The vial is tightly sealed to prevent solvent evaporation and placed in a constant temperature shaker. The mixture is agitated for a predetermined period to reach equilibrium. The equilibration time may vary depending on the solvent and should be established through preliminary experiments.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. The chosen method should be compatible with the specific organic solvent used.

-

Quantification: The concentration of this compound in the saturated organic solution is determined by a suitable analytical method.

-

HPLC-UV: The saturated solution may need to be diluted with a suitable solvent to fall within the linear range of the calibration curve.

-

GC-MS: Direct injection of the diluted saturated solution is often possible.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. This compound | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. who.int [who.int]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. s4science.at [s4science.at]

- 13. asianpubs.org [asianpubs.org]

- 14. theseus.fi [theseus.fi]

- 15. pubs.acs.org [pubs.acs.org]

- 16. iwaponline.com [iwaponline.com]

- 17. researchgate.net [researchgate.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. enamine.net [enamine.net]

- 20. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Common Impurities in Technical Grade 2,4,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common impurities found in technical grade 2,4,5-Trichlorophenol (2,4,5-TCP). The document details the identity of these impurities, their typical concentration ranges, the pathways of their formation, and the analytical methodologies for their detection and quantification. This information is critical for quality control, risk assessment, and the development of safe and effective products derived from 2,4,5-TCP.

Introduction to this compound and its Impurities

This compound is a chlorinated aromatic organic compound that has been historically used as an intermediate in the production of herbicides, such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), and as a fungicide and bactericide.[1][2][3] The manufacturing process of 2,4,5-TCP, typically involving the hydrolysis of 1,2,4,5-tetrachlorobenzene, can lead to the formation of several hazardous byproducts.[4][5]

The most significant and well-studied of these impurities are polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) being the most toxic congener.[6] Other impurities include isomers of trichlorophenol and more highly chlorinated phenols. The presence and concentration of these impurities can vary significantly depending on the manufacturing process and conditions.

Common Impurities and Quantitative Data

The primary impurities in technical grade 2,4,5-TCP are a result of side reactions during its synthesis. The following table summarizes the most common impurities and their reported concentration ranges. It is important to note that historical production methods often resulted in significantly higher levels of dioxin contamination.

| Impurity Name | Chemical Class | Typical Concentration Range | Notes |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Polychlorinated dibenzo-p-dioxin (B167043) (PCDD) | < 0.01 ppm to > 60 ppm | Levels in early production of 2,4,5-T, a derivative of 2,4,5-TCP, were found to be as high as 60 ppm. Modern production methods have significantly reduced this. |

| Other Polychlorinated Dibenzo-p-dioxins (PCDDs) | Polychlorinated dibenzo-p-dioxin (PCDD) | Variable | A complex mixture of other PCDD congeners can be present. |

| Polychlorinated Dibenzofurans (PCDFs) | Polychlorinated dibenzofuran (B1670420) (PCDF) | Variable | Formed under similar conditions to PCDDs. |

| 2,3,6-Trichlorophenol | Trichlorophenol Isomer | ~ 7% | An isomeric impurity resulting from the chlorination process. |

| 2,3,4,6-Tetrachlorophenol | Tetrachlorophenol | ~ 2-3% | A more highly chlorinated phenol (B47542) impurity. |

| Polychlorinated Phenoxyphenols (PCPPs or "Predioxins") | Phenoxyphenol | Variable | Precursors to PCDD formation. |

Formation of Key Impurities

The formation of the highly toxic 2,3,7,8-TCDD is a critical concern in the production of 2,4,5-TCP. It is formed through the condensation of two molecules of 2,4,5-trichlorophenate under alkaline conditions at elevated temperatures.

Caption: Formation pathway of 2,3,7,8-TCDD from 2,4,5-Trichlorophenate.

Other impurities, such as isomeric trichlorophenols and tetrachlorophenols, are typically formed during the initial chlorination stages of the synthesis process.[7]

Experimental Protocols for Impurity Analysis

The analysis of impurities in technical grade 2,4,5-TCP, particularly the ultra-trace analysis of dioxins and furans, requires highly sensitive and specific analytical methods. The United States Environmental Protection Agency (EPA) Method 8290A is a widely recognized standard for this purpose.[8][9][10][11]

Overview of Analytical Workflow

The general workflow for the analysis of impurities in 2,4,5-TCP involves sample preparation (extraction and cleanup) followed by instrumental analysis.

Caption: General analytical workflow for impurity profiling of 2,4,5-TCP.

Detailed Methodology (Based on EPA Method 8290A)

4.2.1. Sample Preparation

-

Extraction:

-

For solid samples of technical grade 2,4,5-TCP, a suitable solvent such as toluene (B28343) is used for extraction, typically employing a Soxhlet apparatus.[10]

-

The sample is spiked with a suite of isotopically labeled internal standards (e.g., ¹³C₁₂-labeled PCDDs and PCDFs) prior to extraction to allow for accurate quantification by isotope dilution.[11]

-

-

Cleanup:

-

The crude extract undergoes a series of cleanup steps to remove interfering matrix components.

-

Acid-Base Washing: The extract is washed sequentially with concentrated sulfuric acid and a basic solution to remove acidic and basic impurities.[9]

-

Column Chromatography: The extract is then passed through a multi-layered silica (B1680970) gel, alumina, and carbon column for further purification.[8] This step is crucial for separating the planar dioxin and furan (B31954) molecules from other non-planar chlorinated compounds.

-

4.2.2. Instrumental Analysis

-

Instrumentation: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the standard technique.[9] Gas Chromatography/Tandem Mass Spectrometry (GC-MS/MS) is also an accepted alternative.[12]

-

Gas Chromatography (GC) Parameters (Typical):

-

Column: A non-polar capillary column, such as a DB-5ms (or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is commonly used.[13]

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min.[13]

-

Injector: Splitless injection is used to maximize the transfer of analytes to the column. Injector temperature is typically around 280°C.[13]

-

Oven Temperature Program: A programmed temperature ramp is employed to separate the various congeners. A typical program might start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.[13]

-

-

Mass Spectrometry (MS) Parameters (HRMS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

-

Mass Resolution: A resolving power of at least 10,000 is required to differentiate the analytes from potential interferences.[11]

-